

Spectroscopic Profiling of Mesoxalonitrile: A Technical Guide to NMR, IR, and MS Characterization

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Mesoxalonitrile
CAS No.:	1115-12-4
Cat. No.:	B072847

[Get Quote](#)

Executive Summary

Mesoxalonitrile, universally recognized in the literature as carbonyl cyanide ($O=C(CN)_2$), is a highly electron-deficient, planar molecule (C_{2v} symmetry) of critical importance in both synthetic organic chemistry (e.g., cyanoesterification) and astrochemistry. Due to its extreme reactivity—rapidly hydrolyzing into carbon dioxide and highly toxic hydrogen cyanide upon contact with moisture—acquiring pristine spectroscopic data requires rigorous, self-validating anhydrous protocols.

This whitepaper synthesizes the fundamental spectroscopic properties (NMR, IR, MS) of **mesoxalonitrile**. As a Senior Application Scientist, I have structured this guide not merely to list spectral peaks, but to explain the quantum mechanical and chemical causalities behind these observations, providing actionable, step-by-step methodologies for successful characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Anomalous Chemical Shifts

In typical ketones, the carbonyl carbon resonates far downfield in ^{13}C NMR, typically between 190 and 220 ppm, due to the paramagnetic deshielding effect of the oxygen atom. However, **mesoxalonitrile** exhibits a profound upfield shift, with the carbonyl carbon resonating at 140.4 ppm¹[1].

This anomaly is driven by two factors:

- **Extreme Inductive Withdrawal:** The two adjacent sp -hybridized cyano groups aggressively pull electron density away from the carbonyl carbon. Counterintuitively, this strong withdrawal restricts the circulation of electrons within the π -system, reducing the paramagnetic shielding term (σ_p) that normally deshields carbonyls.
- **Diamagnetic Anisotropy:** The linear geometry of the adjacent $\text{C}\equiv\text{N}$ bonds creates a localized magnetic field that actively shields the central carbonyl carbon, pushing its resonance upfield.

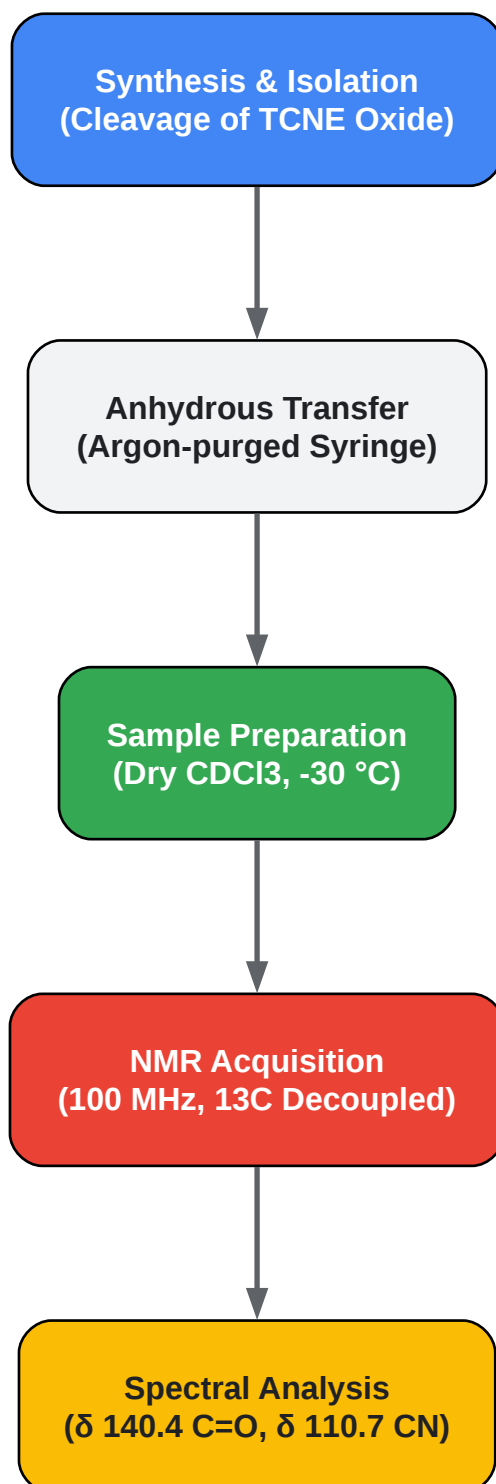
Low-Temperature ^{13}C NMR Protocol

Because **mesoxalonitrile** is prone to intermolecular decomposition and polymerization at ambient temperatures, standard NMR acquisition will yield complex, uninterpretable mixtures. A low-temperature protocol is mandatory.

Step-by-Step Methodology:

- **Solvent Preparation:** Dry CDCl_3 over activated 4Å molecular sieves for a minimum of 24 hours. Degas via three freeze-pump-thaw cycles to remove dissolved oxygen and trace moisture.
- **Thermal Equilibration:** Pre-chill the NMR tube and the dried CDCl_3 to $-30\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- **Sample Transfer:** Using a gas-tight, argon-purged syringe, transfer the synthesized **mesoxalonitrile** (typically generated via the cleavage of tetracyanoethylene oxide ²[2]) directly into the chilled solvent.

- Acquisition: Rapidly insert the sample into an NMR probe pre-equilibrated to $-30\text{ }^{\circ}\text{C}$. Acquire the ^{13}C spectrum at 100 MHz (or higher) using proton decoupling to eliminate potential solvent artifacts.



[Click to download full resolution via product page](#)

Workflow for the preparation and low-temperature NMR analysis of **mesoxalonitrile**.

Vibrational Spectroscopy (IR & Raman)

Force Field Implications of C_{2v}Symmetry

Mesoxalonitrile's planar C_{2v}symmetry dictates its vibrational modes. The strong electron-withdrawing nature of the cyano groups minimizes the contribution of the C⁺-O⁻ resonance structure. This lack of resonance donation significantly increases the double-bond character of the carbonyl group, resulting in a higher force constant and a consequently elevated C=O stretching frequency compared to standard aliphatic ketones [3](#)[3]. Furthermore, low-frequency bending modes, such as the symmetric C-C≡N bend, serve as unique fingerprints, occurring at 127 cm⁻¹ [1](#)[1].

Gas-Phase IR Protocol

To avoid the matrix effects and rapid degradation observed in liquid or solid phases, gas-phase IR is the gold standard for this molecule.

Step-by-Step Methodology:

- Cell Passivation: Utilize a 10 cm gas cell fitted with anhydrous KBr windows. Bake the cell at 120 °C under vacuum (10⁻⁵ Torr) for 4 hours to eliminate trace water.
- Vapor Introduction: Connect the cell to a high-vacuum manifold. Introduce **mesoxalonitrile** vapor at a controlled pressure of 5–10 Torr.
- Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹ at a resolution of 1 cm⁻¹ . Immediate acquisition is necessary to prevent the observation of HCN (3311 cm⁻¹) and CO₂(2349 cm⁻¹) artifact peaks, which indicate moisture contamination.

Mass Spectrometry (MS) & Fragmentation Dynamics

Electron Ionization (EI) and Photofragmentation

Under standard 70 eV Electron Ionization (EI) or 193 nm photofragmentation, the molecular ion of **mesoxalonitrile** ([M]⁺· at m/z 80) is highly labile. The fragmentation is thermodynamically driven by the formation of stable neutral molecules (carbon monoxide) and stable radicals (cyano radicals)[4](#)[4].

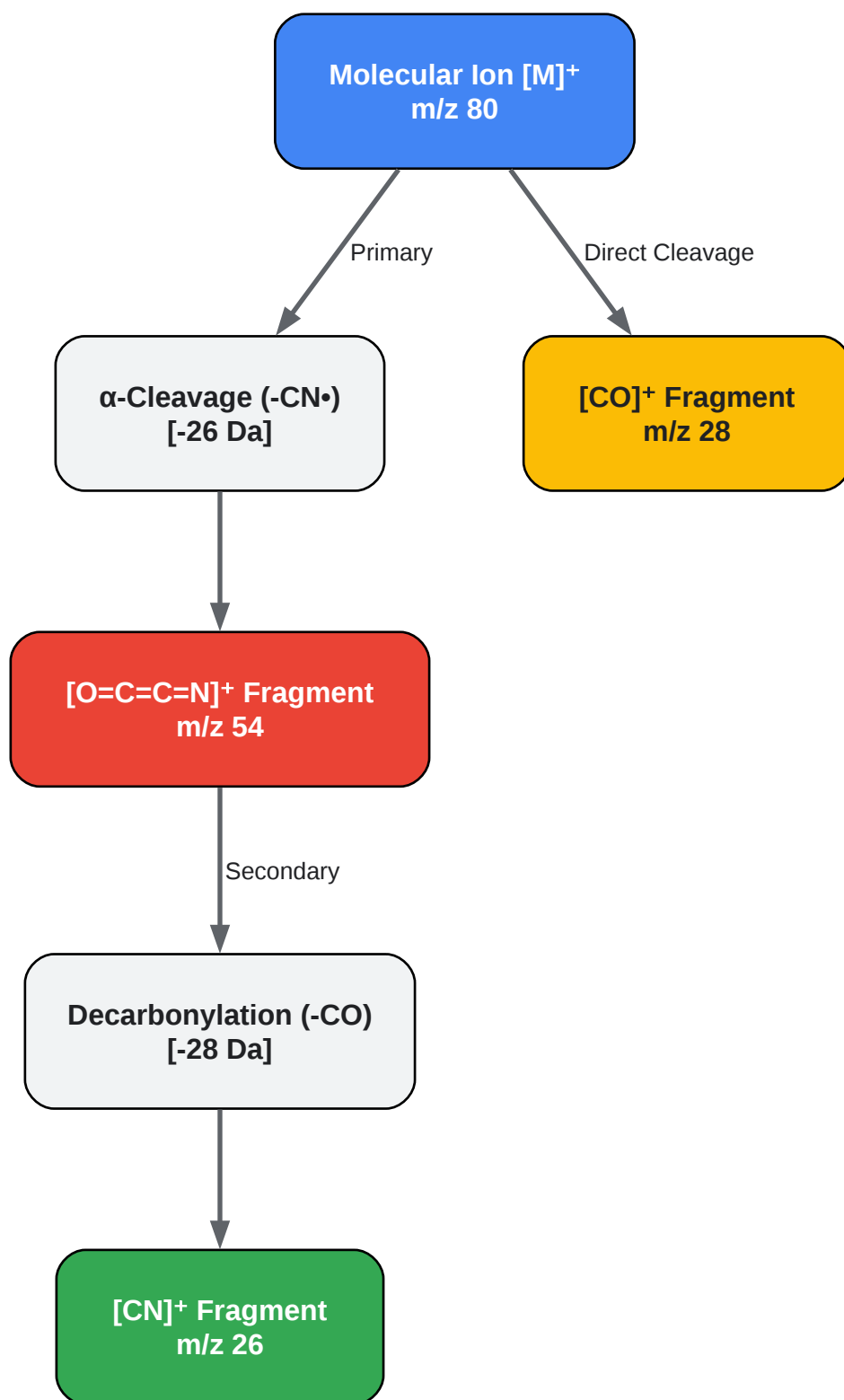
The primary decay channel involves the α -cleavage of a C–C bond, expelling a cyano radical (CN \cdot) to yield the [O=C=C=N]⁺ fragment at m/z 54. Secondary decarbonylation of this fragment yields the [CN]⁺ ion at m/z 26.

Direct Insertion MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is generally contraindicated for **mesoxalonitrile** due to on-column thermal degradation.

Step-by-Step Methodology:

- **Sample Introduction:** Use a Direct Insertion Probe (DIP) or a direct vapor inlet into the MS source.
- **Source Tuning:** Maintain the EI source temperature at a moderate 150 °C to minimize pre-ionization thermal cracking. Set the ionization energy to 70 eV.
- **Detection:** Scan the mass range from m/z 15 to 100. Ensure the vacuum system is highly efficient to prevent ion-molecule reactions in the source.



[Click to download full resolution via product page](#)

Primary electron ionization mass spectrometry fragmentation pathways of **mesoxalonitrile**.

Consolidated Spectroscopic Data

The following table summarizes the definitive quantitative data for **mesoxalonitrile** characterization to facilitate rapid cross-referencing during analytical workflows.

Spectroscopic Technique	Parameter / Assignment	Value / Observation	Analytical Conditions
¹³ C NMR	C=O Carbon	δ 140.4 ppm (s)	100 MHz, CDCl ₃ , -30 °C
¹³ C NMR	C≡N Carbons	δ 110.7 ppm (s)	100 MHz, CDCl ₃ , -30 °C
IR Spectroscopy	C=O Asymmetric Stretch	~1770 - 1800 cm ⁻¹	Gas phase, KBr windows
IR Spectroscopy	C≡N Stretch	~2230 - 2250 cm ⁻¹	Gas phase, KBr windows
IR / Raman	Symmetric C-C≡N Bend	127 cm ⁻¹	Gas/Liquid phase
Mass Spectrometry	Molecular Ion [M] ⁺ ·	m/z 80	EI, 70 eV, Direct Inlet
Mass Spectrometry	[M-CN] ⁺ Fragment	m/z 54	EI, 70 eV, Direct Inlet
Mass Spectrometry	[CO] ⁺ · Fragment	m/z 28	EI, 70 eV, Direct Inlet
Mass Spectrometry	[CN] ⁺ Fragment	m/z 26	EI, 70 eV, Direct Inlet

References

- Zakharenko, O., et al. "Millimeter wave spectra of carbonyl cyanide." *Astronomy & Astrophysics* (2016). [1](#)
- Bates, J. B., & Smith, W. H. "Infrared and Raman spectra of carbonyl cyanide." *Spectrochimica Acta Part A: Molecular Spectroscopy* (1970). [3](#)
- Scheld, H. A., et al. "The photodissociation of carbonyl cyanide CO(CN)₂ at 193 nm studied by photofragment translational energy spectroscopy." *The Journal of Chemical Physics*

(1999). 4

- Linn, W. J. "Tetracyanoethylene oxide." *Organic Syntheses* (1969).2
- "Palladium-Catalyzed C–CN Activation for Intramolecular Cyanoesterification of Alkynes." *Organic Letters* (2011). 5

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. anda.org [anda.org]
- 2. *Organic Syntheses Procedure* [orgsyn.org]
- 3. *Redirecting* [linkinghub.elsevier.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Profiling of Mesoxalonitrile: A Technical Guide to NMR, IR, and MS Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072847/docs#spectroscopic-profiling-of-mesoxalonitrile-a-technical-guide-to-nmr-ir-and-ms-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)